Chemical structure and properties of (1-Methylpiperidin-4-yl)thiourea
Chemical structure and properties of (1-Methylpiperidin-4-yl)thiourea
[1][2]
Introduction: The Pharmacophore Scaffold
(1-Methylpiperidin-4-yl)thiourea (CAS: 1096840-97-9) represents a critical bifunctional scaffold in medicinal chemistry, bridging the gap between highly basic amine pharmacophores and hydrogen-bonding thiourea effectors. Structurally, it combines a 1-methylpiperidine ring—a classic bioisostere for protonated amine neurotransmitters—with a thiourea moiety, known for its ability to chelate metals and form rigid hydrogen-bond networks in enzyme active sites.
This molecule is not merely a reagent; it is a "privileged structure" often utilized as a late-stage intermediate in the synthesis of G-protein coupled receptor (GPCR) modulators, specifically Histamine H3/H4 receptor antagonists and 5-HT2A inverse agonists (e.g., structural analogs of Pimavanserin). Its dual nature allows it to engage in ionic interactions via the tertiary amine while simultaneously acting as a hydrogen bond donor/acceptor via the thiourea group.
Chemical Constitution & Properties[3][4][5][6][7][8][9]
Structural Architecture
The molecule exists predominantly in a chair conformation at the piperidine ring to minimize 1,3-diaxial interactions. The N-methyl group typically adopts an equatorial position to further reduce steric strain. The thiourea moiety is planar due to resonance delocalization between the nitrogen lone pairs and the thione sulfur, creating a rigid dipole essential for binding affinity.
| Property | Value | Note |
| IUPAC Name | 1-(1-Methylpiperidin-4-yl)thiourea | |
| CAS Number | 1096840-97-9 | |
| Molecular Formula | C₇H₁₅N₃S | |
| Molecular Weight | 173.28 g/mol | |
| SMILES | CN1CCC(CC1)NC(=S)N | |
| pKa (Piperidine) | ~10.1 (Predicted) | Basic center; protonated at physiological pH. |
| pKa (Thiourea) | ~ -1.0 (Protonation) / ~13 (Deprotonation) | Neutral at physiological pH. |
| LogP | ~0.2 - 0.5 | Highly polar; good water solubility. |
| H-Bond Donors | 3 | Essential for receptor pocket anchoring. |
| H-Bond Acceptors | 2 | Sulfur and tertiary nitrogen. |
Tautomerism
The thiourea group exhibits thione-thiol tautomerism. In solution, the thione form (C=S) is thermodynamically favored over the thiol (C-SH) form, which is critical for its stability during storage and handling.
Expert Synthesis Protocol
Author's Note: While reaction with ammonium thiocyanate is possible, it often yields hygroscopic salts that are difficult to purify. The protocol below utilizes the Benzoyl Isothiocyanate Route , which is the industry standard for generating high-purity primary thioureas via a crystalline intermediate.
Reaction Scheme (Graphviz Visualization)
Figure 1: Step-wise synthesis via benzoyl protection to ensure regioselectivity and product purity.
Step-by-Step Methodology
Phase 1: Formation of the Benzoyl-Thiourea Intermediate
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Setup: Charge a dry 3-neck round-bottom flask with 4-amino-1-methylpiperidine (1.0 eq) and anhydrous Dichloromethane (DCM) (10 volumes). Flush with nitrogen.
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Addition: Cool the solution to 0°C using an ice bath. Add Benzoyl isothiocyanate (1.05 eq) dropwise over 30 minutes. The reaction is highly exothermic; maintain internal temperature < 5°C.
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Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (System: 10% MeOH in DCM).[1]
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Isolation: The intermediate, N-benzoyl-N'-(1-methylpiperidin-4-yl)thiourea, often precipitates. If so, filter and wash with cold ether.[2] If not, evaporate the solvent to yield a solid residue.
Phase 2: Hydrolysis to Target Thiourea
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Hydrolysis: Suspend the intermediate in 10% aqueous NaOH (5 eq) and heat to mild reflux (approx. 80-90°C) for 1–2 hours. This cleaves the benzoyl group.
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Workup: Cool the reaction mixture to RT. Acidify carefully with HCl to pH ~10 (do not go acidic, or the product will stay in the water phase as a salt).
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Extraction: Extract the aqueous layer with 2-Methyltetrahydrofuran (2-MeTHF) or n-Butanol (due to high water solubility of the product).
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Purification: Recrystallize from Ethanol/Ether or Isopropanol.
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Critical Check: Ensure removal of benzoic acid byproduct (monitor via HPLC).
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Biological Applications & Mechanism
GPCR Ligand Design (Histamine & Serotonin)
The 1-methylpiperidine moiety is a classic "basic head" group used to mimic the ethylamine chain of histamine. When linked to a thiourea, it serves as a precursor for:
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Histamine H3/H4 Antagonists: The thiourea sulfur forms a strong hydrogen bond with Tyr3.33 or Glu5.46 in the transmembrane domain of histamine receptors, while the piperidine nitrogen forms a salt bridge with Asp3.32 .
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Pimavanserin Analogs: Although Pimavanserin uses a 4-substituted benzyl group, the core piperidine-thiourea linkage is vital for orienting the aromatic wings of the drug into the hydrophobic pockets of the 5-HT2A receptor.
Pharmacophore Mapping
Figure 2: Predicted binding mode of the scaffold within a generic aminergic GPCR pocket.
Safety & Handling (SDS Summary)
Hazard Classification:
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Acute Toxicity (Oral): Category 4.
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Skin/Eye Irritation: Category 2 (Irritant).
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Specific Target Organ Toxicity (Repeated): Thyroid (Goitrogenic potential).
Critical Precautions:
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Thyroid Protection: Thioureas interfere with thyroperoxidase. Long-term exposure can lead to hypothyroidism. Handle in a fume hood with nitrile gloves.
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Incompatibility: Avoid contact with strong oxidizing agents (e.g., H₂O₂, HNO₃) as this can convert the thiourea to toxic thiourea dioxides or sulfonic acids.
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Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. The substance is hygroscopic and sensitive to oxidation over time.
References
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Chemical Structure & Commercial Availability: PubChem Compound Summary for CID 566324 (Related Piperazine Analog) & BLD Pharm Catalog BD00884341.Link
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Thiourea Synthesis Methodologies: Organic Chemistry Portal: Thiourea Synthesis via Isothiocyanates.Link
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Pimavanserin & Related Scaffold Synthesis: Weiner et al. "Methods of synthesis of Pimavanserin." Semantic Scholar / Acadia Pharmaceuticals Patents.Link
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Histamine H3/H4 Receptor Ligands: Schwartz, J.C., et al. "Novel histamine H3 receptor antagonists: synthesis and evaluation." PubMed.Link
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Safety Data (Thiourea Class): Fisher Scientific SDS for Thiourea Derivatives.Link
